Fmoc-Cys(pMeOBzl)-OH

Peptide Synthesis Quality Control Procurement

Cysteine racemization and premature deprotection during Fmoc-SPPS can drastically reduce crude peptide purity and final yield. Fmoc-Cys(pMeOBzl)-OH directly addresses this pain point with its orthogonal p-methoxybenzyl (pMeOBzl) side-chain protection. • Orthogonal Stability: Stable to iterative 1% TFA Fmoc removal but cleavable by strong acid (HF), enabling differential disulfide bond formation in toxins, defensins, and insulin-like peptides. • Racemization Suppression: Methoxybenzyl-type protection reduces epimerization to <1.0%, outperforming Trt-based alternatives (>1.0%) for cysteine residues adjacent to sterically hindered amino acids. • Supply Chain Reliability: Documented 3-year solid-state stability at -20°C supports single-batch procurement, minimizing re-qualification costs and ensuring batch-to-batch consistency for GMP manufacturing or long-term research programs.

Molecular Formula C26H25NO5S
Molecular Weight 463.5 g/mol
CAS No. 141892-41-3
Cat. No. B557265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(pMeOBzl)-OH
CAS141892-41-3
Molecular FormulaC26H25NO5S
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyIWZGYHFOLFRYPK-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(pMeOBzl)-OH Core Specifications


Fmoc-Cys(pMeOBzl)-OH is a protected cysteine derivative employed as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. Its structure consists of an Fmoc group for N-alpha-amino protection and a p-methoxybenzyl (pMeOBzl or Mob) group for side-chain thiol protection. This combination enables the stepwise construction of complex, cysteine-containing peptides . Key procurement-relevant specifications include a molecular formula of C26H25NO5S and a molecular weight of 463.55 g/mol .

Workflow Fmoc-SPPS building block for Cys-containing peptides
Protection Orthogonal Fmoc (Nα) + pMeOBzl (thiol)
Stability Thiol group resists iterative mild acid deprotection cycles

Fmoc-Cys(pMeOBzl)-OH: Non-Interchangeable with Analogs


Cysteine's reactive thiol group presents unique challenges in SPPS, including racemization and side reactions [1]. The choice of S-protecting group is therefore critical and not arbitrary. In-class alternatives like Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(StBu)-OH exhibit different acid labilities, racemization tendencies, and deprotection conditions [2]. Generic substitution can lead to lower synthetic yields, epimerization, or incompatibility with intended disulfide bond formation strategies. The pMeOBzl group offers a distinct stability profile, specifically its resistance to the repeated mild acid treatments common during Fmoc-SPPS cycles , making it a strategically chosen, rather than a default, option for specific synthetic routes.

Acid lability Stable to 1% TFA cycles Trt group more acid-labile, may deprotect prematurely
Racemization Reduced tendency vs. Trt Fmoc-Cys(Trt)-OH may exceed 1% racemization
Deprotection Cleavable by strong acid (HF) or specialized reagents Acm/StBu require different cleavage, limiting disulfide strategies

Fmoc-Cys(pMeOBzl)-OH Evidence & Differentiation


Purity as Procurement Benchmark

For procurement, a primary differentiator is the consistently high purity specification reported across multiple major vendors. Fmoc-Cys(pMeOBzl)-OH is routinely offered with a purity of ≥98%, as determined by HPLC [1], . While many Fmoc-amino acid derivatives are available at this purity grade, this is a critical and verifiable specification that must be confirmed. Sourcing from a vendor providing a lower purity grade (e.g., 95%) could introduce contaminants that compromise subsequent coupling efficiency and final peptide purity [2].

Purity benchmark
Supporting evidence
≥98% (HPLC)
Ensures high coupling efficiency; verify CoA
≥3% purity advantage over lower-grade batches
Peptide Synthesis Quality Control Procurement

Synthetic Yield as Process Benchmark

Data on the synthesis of Fmoc-Cys(pMeOBzl)-OH itself provides a quantitative benchmark. One reported synthetic route achieves a yield in the range of 85-95% . This is a crucial data point for labs synthesizing their own building blocks or for evaluating a supplier's manufacturing efficiency. Comparatively, the synthesis of other protected cysteine derivatives can vary significantly in yield; for instance, a reported synthesis of FmocMeCys(StBu)-OH achieved an overall yield of 91% [1].

Synthetic yield
Cross-study comparable
85–95%
Process benchmark for scale-up evaluation
Comparable to FmocMeCys(StBu)-OH (91%)
Process Chemistry Yield Optimization Scalability

Long-Term Solid-State Stability

A key logistical and scientific differentiator is the documented long-term stability of the compound in powder form. Vendor specifications consistently state a storage life of 3 years when stored at -20°C , . This data is critical for laboratory inventory management and for ensuring compound integrity over the duration of multi-year research projects. While other Fmoc-amino acids may have similar recommendations, the explicit, multi-vendor confirmation for this specific compound reduces procurement risk associated with degradation or batch-to-batch variability during long-term storage.

Solid-state stability
Supporting evidence
3 years at −20°C
Enables bulk procurement and multi-year consistency
Multi-vendor confirmed; store away from moisture
Storage Stability Inventory Management Compound Integrity

Reduced Racemization vs. Trt Derivative

A primary rationale for selecting pMeOBzl over the more common Trt group is its reduced tendency to promote racemization during SPPS coupling. A key study demonstrated that while Fmoc-Cys(Trt)-OH can exhibit racemization levels exceeding 1.0% even under optimized conditions, related acid-labile protecting groups like the 4-methoxybenzyloxymethyl (MBom) group successfully suppress Cys racemization to below 1.0% under standard SPPS protocols with phosphonium/uronium reagents [1]. While not a direct measurement on the pMeOBzl group itself, this study establishes the class advantage of methoxybenzyl-type protecting groups over trityl in mitigating this critical side reaction, which directly impacts peptide diastereomeric purity [2].

Racemization control
Class-level inference
Methoxybenzyl-type inferred below 1% racemization vs. Trt >1.0%
Supports selection for racemization-prone sequences
Not directly measured on pMeOBzl
Racemization Epimerization SPPS

Fmoc-Cys(pMeOBzl)-OH Application Scenarios


Disulfide-Rich Peptide Synthesis

The pMeOBzl group is stable to the mild acid conditions (e.g., 1% TFA) used for iterative Fmoc removal during SPPS, but is cleavable by strong acids (e.g., HF) or specialized reagents [1]. This orthogonal stability profile, inferred from its class behavior, makes it a strategic choice when synthesizing peptides that require differential deprotection of multiple cysteine residues, such as in the formation of specific disulfide bond connectivities in toxins, defensins, or insulin-like peptides. The high purity benchmark (≥98%) ensures a reliable starting point for these complex, multi-step synthetic routes where impurities can significantly reduce final yield.

Large-Scale Peptide Manufacturing

The documented long-term solid-state stability of 3 years at -20°C [1] directly supports the procurement of large, single batches of Fmoc-Cys(pMeOBzl)-OH. This is a critical logistical advantage for GMP peptide manufacturing or long-term academic research programs. Sourcing a single, well-characterized batch minimizes the analytical burden and risk of process variability associated with frequent re-qualification of new material lots, thereby streamlining production and ensuring batch-to-batch consistency of the final peptide product over time.

Racemization-Prone Peptide Synthesis

For peptide sequences where cysteine residues are adjacent to sterically hindered or racemization-prone residues, the choice of S-protecting group is critical. Based on class-level evidence showing methoxybenzyl-type groups effectively suppress racemization to <1.0% compared to the trityl group (>1.0%) [1], Fmoc-Cys(pMeOBzl)-OH is a justifiable selection. This application scenario is particularly relevant when synthesizing bioactive peptides for therapeutic or biological studies where high diastereomeric purity is paramount for accurate structure-activity relationship (SAR) analysis and reproducible biological activity .

Application
Selection Property
Validation Focus
Disulfide-rich peptide synthesis
Orthogonal S-protection stability
Differential deprotection strategy validation
Large-scale peptide manufacturing
Long-term solid-state stability
Batch-to-batch consistency over time
Racemization-prone sequences
Class-level racemization suppression
Diastereomeric purity for SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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